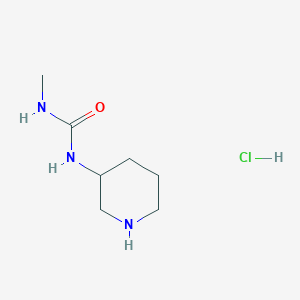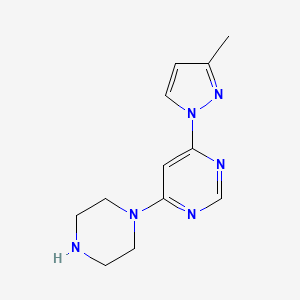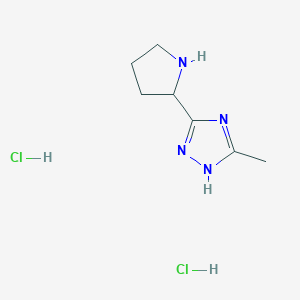
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride
Overview
Description
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride (DMPOP-HCl) is a synthetic compound that has been used in a variety of scientific research applications, such as drug discovery, biochemistry, and physiology. DMPOP-HCl is a highly versatile molecule that can be used in various experiments due to its unique properties. It is a water-soluble compound that can be easily synthesized and has a low toxicity profile.
Mechanism of Action
The exact mechanism of action of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride is not yet fully understood. However, it is believed that the compound acts as an agonist at the GABA-A receptor, which is responsible for mediating the effects of various neurotransmitters, such as GABA and glycine. Additionally, 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride may also act as an antagonist at the 5-HT2A receptor, which is responsible for the effects of serotonin.
Biochemical and Physiological Effects
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has been shown to reduce anxiety and improve cognitive performance. Additionally, 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties. Furthermore, 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has several advantages that make it an ideal compound for use in laboratory experiments. It is a water-soluble compound that can be easily synthesized and has a low toxicity profile. Additionally, 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has a wide range of applications and can be used to study a variety of biological processes. However, there are some limitations to using 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride in laboratory experiments. For instance, the compound is not very stable and has a short shelf life. Additionally, the compound has a low solubility in water, which limits its use in experiments that require solubility.
Future Directions
There are a variety of potential future directions for research involving 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride. For instance, further research could be conducted to elucidate the exact mechanism of action of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride. Additionally, further research could be conducted to explore the potential therapeutic uses of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride, such as in the treatment of neurodegenerative diseases. Additionally, research could be conducted to explore the potential applications of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride in drug discovery and the development of new drugs. Finally, further research could be conducted to explore the potential applications of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride in biochemistry and physiology.
Scientific Research Applications
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various compounds on cellular metabolism. Additionally, 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has been used to study the effects of various compounds on the cardiovascular system, including the effects of drugs on the heart rate and blood pressure.
properties
IUPAC Name |
1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10;/h7-8,10,13H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXXBVIZFWAPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)
![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)



![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)


![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)